iso-atrial natriuretic peptide
CAS No.: 124147-23-5
Cat. No.: VC0220235
Molecular Formula: C9H15NO2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124147-23-5 |
|---|---|
| Molecular Formula | C9H15NO2 |
| Molecular Weight | 0 |
Introduction
Discovery and Nomenclature
The discovery of iso-atrial natriuretic peptide occurred through parallel research efforts by two independent laboratories. This peptide has been identified under different nomenclatures in scientific literature, sometimes being referred to as iso-ANP, but also known as brain natriuretic peptide (BNP) or B-type natriuretic peptide . The name "brain natriuretic peptide" originated from its initial isolation from porcine brain, though it was later discovered to be primarily produced by the cardiac ventricles, making the term somewhat of a misnomer . The "iso" prefix in iso-atrial natriuretic peptide refers to its status as an isoform of atrial natriuretic peptide, indicating structural similarity but with specific differences that distinguish it from the canonical ANP .
The nomenclature complexity surrounding this peptide reflects the evolving understanding of natriuretic peptides since their discovery. In scientific literature, the terms iso-ANP, brain natriuretic peptide, B-type natriuretic peptide, and iso-atrial natriuretic factor (iso-ANF) have been used somewhat interchangeably to refer to this molecule or its closely related variants . This diversity in naming conventions highlights the collaborative yet sometimes disconnected nature of scientific discovery, where multiple research groups may identify and characterize the same or similar molecular entities using different experimental approaches and terminologies.
Structure and Molecular Characteristics
Iso-atrial natriuretic peptide exhibits a distinct molecular structure that differentiates it from other members of the natriuretic peptide family while maintaining certain core structural features. In rats, where much of the research has been conducted, iso-atrial natriuretic peptide (iso-rANP) has an amino acid sequence that is identical to the C-terminal 45 amino acids of rat pro-BNP and the 5-kDa cardiac peptide from rat atria, with one notable exception: a Gln/Leu substitution at position 44 . This single amino acid difference represents a polymorphic form of rat B-type natriuretic peptide rather than a functionally distinct peptide .
The production of iso-atrial natriuretic peptide follows a biosynthetic pathway similar to that of other natriuretic peptides. Initially synthesized as a pre-propeptide, it undergoes cleavage to produce the mature, biologically active form. The processing involves a cardiac serine protease similar to corin, which is known to cleave pro-ANP into the active ANP . This post-translational processing is critical for the biological activity of natriuretic peptides.
Like other natriuretic peptides, iso-atrial natriuretic peptide contains a characteristic ring structure formed by a disulfide bridge, which is essential for receptor binding and biological activity. This structural feature is conserved across the natriuretic peptide family and plays a crucial role in their physiological functions.
Biological Activities and Signaling Mechanisms
The biological activities of iso-atrial natriuretic peptide are remarkably similar to those of brain natriuretic peptide, suggesting functional redundancy between these two peptides. Research has demonstrated that rat brain natriuretic peptide (rBNP) and iso-atrial natriuretic peptide (iso-rANP) are indistinguishable from each other in terms of their known biological activities . These activities include cardiovascular responses, renal effects, vasorelaxant properties, receptor binding characteristics, and stimulation of cyclic GMP production .
Iso-atrial natriuretic peptide primarily exerts its effects through binding to natriuretic peptide receptors, particularly the guanylyl cyclase-linked NPR-A receptors and NPR-C . The binding of iso-atrial natriuretic peptide to NPR-A activates guanylyl cyclase, converting GTP to cyclic GMP (cGMP), which serves as the second messenger for downstream signaling cascades . This signaling pathway ultimately leads to physiological effects such as vasodilation, natriuresis, and diuresis.
The following table summarizes the key biological activities of iso-atrial natriuretic peptide:
| Biological Activity | Description | Receptor Involvement |
|---|---|---|
| Cardiovascular Effects | Modulation of cardiac conduction, vasodilation | NPR-A, NPR-C |
| Renal Effects | Natriuresis, diuresis, inhibition of sodium reabsorption | NPR-A |
| Vasorelaxation | Relaxation of vascular smooth muscle | NPR-A |
| Cyclic GMP Production | Activation of cGMP-dependent signaling pathways | NPR-A |
| RAAS Antagonism | Inhibition of renin-angiotensin-aldosterone system | NPR-A |
Role in Hypertension and Cardiac Pathology
Iso-atrial natriuretic peptide plays a significant role in hypertension and cardiac pathology, serving as both a response to and a modulator of these conditions. Research has demonstrated that iso-atrial natriuretic peptide gene expression is induced in the ventricles at the onset of hypertension, suggesting an early adaptive response to increased blood pressure . The fourfold increase in ventricular iso-atrial natriuretic peptide mRNA levels observed during the progression of hypertension further indicates its importance in the cardiac response to pressure overload .
The temporal pattern of iso-atrial natriuretic peptide gene expression during hypertension presents an interesting contrast to that of atrial natriuretic peptide. While both peptides show increased expression in response to elevated blood pressure, iso-atrial natriuretic peptide exhibits greater responsiveness, particularly in the ventricular myocardium . This hyperresponsiveness suggests that iso-atrial natriuretic peptide may play a more significant role in the ventricular adaptation to pressure overload.
Given these observations, iso-atrial natriuretic peptide has been proposed as a sensitive marker of cardiac changes in hypertension . The early induction of its gene expression in the ventricles at the onset of hypertension, along with its pronounced response during disease progression, makes it a potentially valuable indicator of cardiac stress and remodeling. This characteristic could have important implications for the early detection and monitoring of cardiac pathology associated with hypertension.
Comparison with Other Natriuretic Peptides
Iso-atrial natriuretic peptide shares similarities with other members of the natriuretic peptide family but also exhibits distinctive characteristics. The natriuretic peptide family includes atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP), all of which are structurally related but differ in their tissue distribution, regulation, and some aspects of their physiological effects .
In terms of structure, iso-atrial natriuretic peptide is most closely related to brain natriuretic peptide, with evidence suggesting that they may represent polymorphic variants of the same peptide in rats . Both peptides act through the same receptors, primarily NPR-A, but with BNP showing a 10-fold lower affinity than ANP for these receptors . Despite this difference in receptor affinity, BNP has a biological half-life that is twice as long as that of ANP, which may compensate for its lower receptor affinity and contribute to its effectiveness as a circulating hormone .
The table below compares key characteristics of iso-atrial natriuretic peptide (as a form of BNP) with ANP and CNP:
| Characteristic | Iso-Atrial Natriuretic Peptide/BNP | Atrial Natriuretic Peptide | C-Type Natriuretic Peptide |
|---|---|---|---|
| Primary Production Site | Cardiac ventricles | Cardiac atria | Vascular endothelium, brain |
| Length (amino acids) | ~32 (human BNP) | 28 | 22 |
| Main Receptor | NPR-A | NPR-A | NPR-B |
| Relative Receptor Affinity | 10-fold lower than ANP | High | Preferential for NPR-B |
| Biological Half-life | Twice as long as ANP | Shorter | Variable |
| Gene Expression in Hypertension | Fourfold increase in ventricles | Twofold increase in ventricles | Less well characterized |
| Value as Diagnostic Marker | Higher (due to longer half-life) | Lower | Limited clinical use |
While ANP primarily functions as a regulator of blood volume and pressure through its natriuretic, diuretic, and vasodilatory effects, iso-atrial natriuretic peptide/BNP appears to serve a similar role but with potential additional significance as a marker of ventricular stress and pathology . The longer half-life of BNP makes it a better choice for diagnostic blood testing compared to ANP .
Clinical Implications and Diagnostic Value
The clinical implications of iso-atrial natriuretic peptide extend beyond its physiological functions to include its potential value as a diagnostic and prognostic marker in cardiovascular diseases. The longer biological half-life of brain natriuretic peptide compared to atrial natriuretic peptide makes it a more suitable candidate for diagnostic blood testing . This characteristic, combined with the heightened expression of iso-atrial natriuretic peptide in ventricular tissue during pathological conditions such as hypertension, underscores its potential clinical utility .
Research has identified iso-atrial natriuretic peptide as a sensitive marker of cardiac changes in hypertension, with its gene expression being induced in the ventricles at the onset of the hypertensive stage and showing hyperresponsiveness during disease progression . This early and pronounced response to cardiac stress suggests that measurements of circulating iso-atrial natriuretic peptide levels could provide valuable information regarding the development and progression of cardiac pathology.
Furthermore, the opposing effects of wild-type and mutant forms of atrial natriuretic peptide on cardiac electrophysiology highlight the complexity of natriuretic peptide signaling and its potential implications for arrhythmogenesis . Studies have shown that while ANP speeds electric conduction in the atria, mutant ANP has the opposite effect and slows atrial conduction . These findings suggest that variations in natriuretic peptide structure or function could contribute to cardiac conduction abnormalities and potentially to arrhythmias.
The table below summarizes potential clinical applications of iso-atrial natriuretic peptide:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume